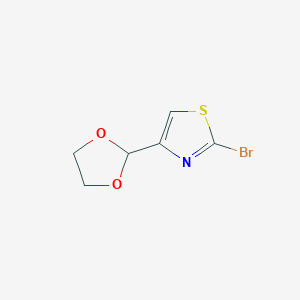

2-Bromo-4-(1,3-dioxolan-2-yl)thiazole

説明

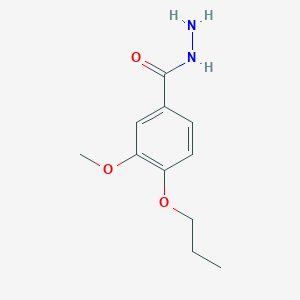

“2-Bromo-4-(1,3-dioxolan-2-yl)thiazole” is a chemical compound with the molecular weight of 236.09 . It is a powder in physical form . The IUPAC name for this compound is 2-bromo-4-(1,3-dioxolan-2-yl)thiazole .

Synthesis Analysis

The lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole has been studied . The reaction of lithiation occurs in position 5 of the thiazole ring and double lithiation with t-butyllithium (t-BuLi) in positions 2 and 5 lithium diisopropylamide (LDA) are investigated . When lithiated and dilithiated thiazoles were treated with different electrophiles, a number of trifunctional 1,3-thiazoles were obtained with high yields .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6BrNO2S/c7-6-8-4(3-11-6)5-9-1-2-10-5/h3,5H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 236.09 . The storage temperature is 4 degrees Celsius .科学的研究の応用

Chemoselective Synthesis and Drug Discovery

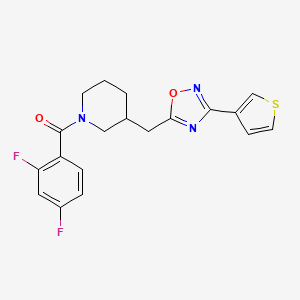

One application involves the use of related compounds in chemoselective synthesis protocols for preparing thiazole derivatives, crucial in drug discovery. For instance, a study by Colella et al. (2018) detailed the preparation of 1,3-dibromo-1,1-difluoro-2-propanone, a synthon that allows the introduction of a bromodifluoromethyl group at the C4 of the thiazole. This method offers a pathway for creating thiazole-based compounds with potential bioactivity, demonstrating the broader utility of brominated thiazole derivatives in medicinal chemistry (Colella et al., 2018).

Antimicrobial Activity

Derivatives of thiazole, such as those synthesized from 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, have been investigated for their antimicrobial properties. Althagafi et al. (2019) synthesized a series of compounds containing di-, tri-, and tetrathiazole moieties to explore their activity against various bacterial and fungal species. The study revealed that some derivatives exhibited high antimicrobial activity, highlighting the potential of brominated thiazole compounds in the development of new antimicrobials (Althagafi et al., 2019).

Corrosion Inhibition

Thiazole and its derivatives have also been evaluated for their corrosion inhibition performance. Kaya et al. (2016) conducted a study on the corrosion inhibition of iron by several thiazole and thiadiazole derivatives, including 2-amino-4-(4-bromophenyl)-thiazole. The research involved density functional theory calculations and molecular dynamics simulations, confirming the effectiveness of these compounds as corrosion inhibitors (Kaya et al., 2016).

Acetylcholinesterase Inhibition

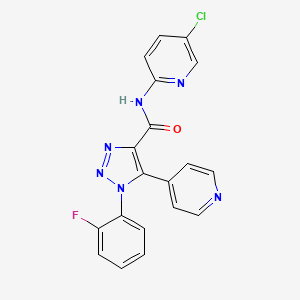

The potential of thiazole derivatives as acetylcholinesterase inhibitors for treating neurodegenerative diseases has been explored. Mekky et al. (2021) synthesized morpholine-linked thiazoles and tested them as acetylcholinesterase inhibitors. Some derivatives showed significant inhibition activity, suggesting their application in developing treatments for Alzheimer's disease (Mekky et al., 2021).

将来の方向性

Research on thiazole derivatives, which includes “2-Bromo-4-(1,3-dioxolan-2-yl)thiazole”, is ongoing due to their diverse biological activity . These compounds play a significant role in the processes of life, stimulating a steady interest in research in the synthesis of new derivatives of this type .

特性

IUPAC Name |

2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c7-6-8-4(3-11-6)5-9-1-2-10-5/h3,5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROSHBSDTBPGPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CSC(=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(1,3-dioxolan-2-yl)thiazole | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2708290.png)

![4-[2-(Dimethylsulfamoylamino)ethylamino]-6-(ethylamino)-2-methylpyrimidine](/img/structure/B2708292.png)

![2-Methyl-4-[3-(triazol-2-yl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2708304.png)

![2-benzyl-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2708306.png)

![Methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate](/img/structure/B2708308.png)

![8-(4-ethylphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2708309.png)

![N-(2-(1H-indol-3-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2708310.png)